Introduction: The Strategic Importance of Fluorinated Biaryl Phenols
Introduction: The Strategic Importance of Fluorinated Biaryl Phenols
An In-Depth Technical Guide to the Chemical Properties of 4-(2,6-Difluorophenyl)phenol
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The 4-(2,6-Difluorophenyl)phenol motif represents a particularly valuable building block, merging the structural rigidity and electronic properties of a biaryl system with the unique modulatory effects of a difluorinated ring. The ortho-difluoro substitution pattern is not merely an arbitrary choice; it imposes significant steric and electronic constraints that profoundly influence the molecule's conformation, acidity, metabolic stability, and intermolecular interactions.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4-(2,6-Difluorophenyl)phenol, offering insights into its behavior and utility as a synthetic intermediate.
Compound Identification and Core Physicochemical Properties
Accurate identification and understanding of fundamental physicochemical properties are paramount for any experimental work. 4-(2,6-Difluorophenyl)phenol is a solid at room temperature, and its properties are heavily influenced by the interplay between the polar hydroxyl group and the fluorinated aromatic system.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 628306-32-1 | [3] |
| Molecular Formula | C₁₂H₈F₂O | Calculated |
| Molecular Weight | 206.19 g/mol | Calculated |
| Predicted Melting Point | Elevated; likely >100 °C | Biaryl structure imparts rigidity. Similar biaryl phenols often have higher melting points than their single-ring counterparts. |
| Predicted pKa | ~7.5 - 8.0 | The strong electron-withdrawing nature of two fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol (pKa ≈ 10). The related 2,6-difluoro-4-iodophenol has a pKa of 7.54.[4] |
| Predicted Solubility | Low in water; Soluble in polar organic solvents (e.g., Ethanol, DMF, Acetone) | The large, nonpolar biaryl structure dominates, limiting aqueous solubility. Phenolic compounds are generally soluble in polar organic solvents capable of hydrogen bonding.[5][6] |
| Appearance | White to off-white solid | Typical for phenolic compounds. |
Synthesis and Reaction Chemistry: Constructing the Biaryl Core
The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing 4-(2,6-Difluorophenyl)phenol. The most robust and widely adopted method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which offers high functional group tolerance and excellent yields.
A plausible and efficient synthetic route involves the palladium-catalyzed coupling of a protected phenol derivative, such as 4-methoxyphenylboronic acid, with a suitable halo-difluorobenzene, like 1-bromo-2,6-difluorobenzene. The methoxy group serves as a robust protecting group for the phenol, preventing unwanted side reactions. The final step is a straightforward deprotection to unmask the hydroxyl group.
Caption: A diagram illustrating the principal reactive centers and conformational features.
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Acidity of the Phenolic Proton: The two electron-withdrawing fluorine atoms inductively pull electron density away from the phenoxide oxygen, stabilizing the conjugate base. This results in a significantly lower pKa compared to phenol, making it a stronger acid. [4]This enhanced acidity is a key consideration in reactions involving deprotonation.
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Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked, reactions like halogenation or nitration will primarily occur at the two equivalent positions ortho to the -OH group. [7]3. Nucleophilic Reactions at the Hydroxyl Group: The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions are typically performed under basic conditions to generate the more nucleophilic phenoxide ion. The synthesis of difluorobenzyl ethers, for example, is a key step in creating potent RORγt inverse agonists. [2]4. Conformational Effects: The steric bulk of the ortho-fluorine atoms forces the two aromatic rings to adopt a twisted, non-planar conformation. This fixed dihedral angle can be critical in drug design, as it reduces the number of accessible conformations, potentially leading to higher binding affinity and selectivity for a biological target. [1]
Applications in Research and Development
4-(2,6-Difluorophenyl)phenol is not typically an end-product but rather a high-value intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.
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Pharmaceutical Scaffolding: The biaryl phenol structure is a recurring motif in bioactive molecules. [8][9]This compound provides a robust scaffold that can be further elaborated.
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Modulation of Physicochemical Properties: The 2,6-difluoro substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism. Fluorine can also improve membrane permeability and binding affinity. [1][10]* Synthesis of Bioactive Agents: Derivatives of this scaffold are explored for various therapeutic targets. For instance, related structures with 2,6-difluorophenyl moieties have been investigated as potent inverse agonists for the nuclear receptor RORγt, a target for autoimmune diseases. [2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(2,6-Difluorophenyl)phenol is not widely available, data from structurally similar fluorinated phenols should be used to guide handling procedures.
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General Hazards: Phenolic compounds are generally corrosive and can cause severe skin and eye burns upon contact. [11]Systemic toxicity can occur through all routes of exposure (inhalation, ingestion, and dermal absorption). [12]* Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. [13] * Avoid breathing dust or vapors.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Experimental Protocol: O-Alkylation of 4-(2,6-Difluorophenyl)phenol
This protocol describes a general procedure for the synthesis of a benzyl ether derivative, a common subsequent step in a synthetic workflow.
Objective: To synthesize 1-(benzyloxy)-4-(2,6-difluorophenyl)benzene.
Materials:
-
4-(2,6-Difluorophenyl)phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(2,6-Difluorophenyl)phenol (1.0 eq) and anhydrous DMF.
-
Stir the solution until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Stir the suspension at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Self-Validating System: The progress of the reaction can be monitored by TLC, comparing the reaction mixture to the starting material. The final product's purity and identity should be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
4-(2,6-Difluorophenyl)phenol is a strategically important synthetic intermediate whose value lies in the unique combination of its biaryl structure, phenolic reactivity, and the profound conformational and electronic influence of the 2,6-difluoro substitution. Its synthesis is readily achieved through modern cross-coupling methods, and its chemical behavior makes it a versatile platform for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties is essential for leveraging its full potential in the design of next-generation functional molecules.
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